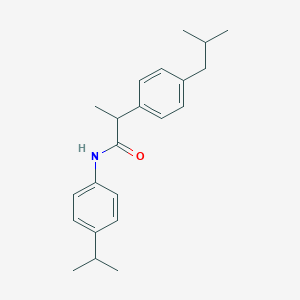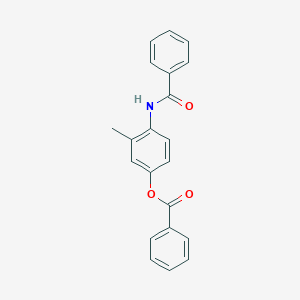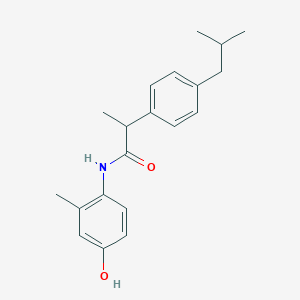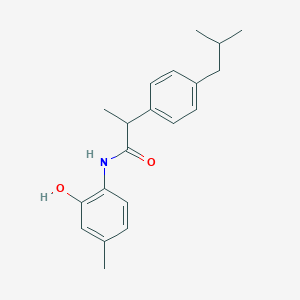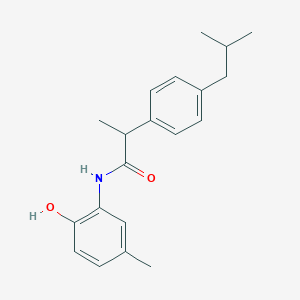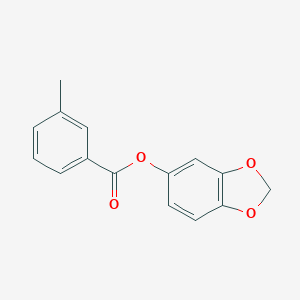
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide, also known as CCNB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CCNB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the treatment of cancer and other diseases.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This results in the disruption of microtubule assembly and the inhibition of cell division. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in the G2/M phase, which is associated with the inhibition of microtubule assembly. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also activates the JNK and p38 MAPK pathways, which are involved in the regulation of cell growth and apoptosis. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by disrupting endothelial cell migration and tube formation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has also been shown to have anti-cancer effects, which makes it a promising candidate for drug discovery. However, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has some limitations as well. It is highly toxic and must be handled with care. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide. One area of interest is the development of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide analogs with improved solubility and reduced toxicity. Another area of research is the exploration of the potential applications of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide and to identify potential drug targets.
Synthesemethoden
The synthesis of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form 4-chlorobenzoyl-N-cyclohexylamine. Finally, the addition of benzoyl chloride to the reaction mixture yields 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide exerts its anti-cancer effects by disrupting microtubule assembly, which is essential for cell division. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C20H20ClNO2 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,22,24) |
InChI-Schlüssel |
QSTAQKHMRCJSHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
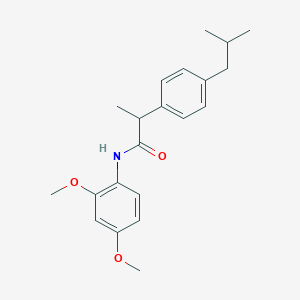
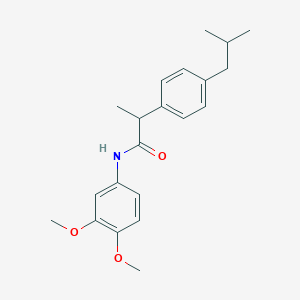
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
